Estradiol Benzoate

Description

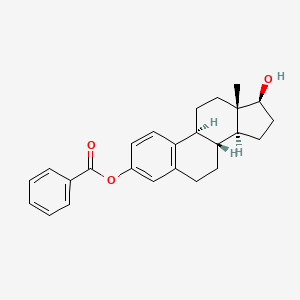

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIFTLBWAOGQBI-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022998 | |

| Record name | Estradiol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-50-0 | |

| Record name | Estradiol benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol benzoate [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol benzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estradiol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4CJB5ZGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics of Estradiol Benzoate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of estradiol benzoate in commonly used rodent models. This compound, a synthetic ester of the natural estrogen 17β-estradiol, is widely utilized in preclinical studies to investigate the physiological and pharmacological effects of estrogens. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the accurate design and interpretation of such studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of experimental workflows and metabolic pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound is intrinsically linked to the rapid in vivo hydrolysis of the benzoate ester to form 17β-estradiol, the active compound. Therefore, pharmacokinetic studies often measure the concentration of estradiol in biological matrices. The vehicle and route of administration significantly influence the absorption rate and subsequent plasma concentration profile of the released estradiol.

Estradiol Pharmacokinetics in Ovariectomized Rats

The following table summarizes the pharmacokinetic parameters of estradiol in ovariectomized Wistar rats following a single intraperitoneal (IP) or subcutaneous (SC) injection in different vehicles. This data is crucial for selecting an appropriate administration route and vehicle to achieve the desired plasma concentration profile, whether it be a rapid peak (pulsed) or sustained exposure.

| Administration Route | Vehicle | Dose (µg/kg) | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) |

| Intraperitoneal (IP) | Ethanol/0.15 M NaCl (1+9, v/v) | 0.2 | 120 ± 40 | 2 | 30 ± 10 |

| 0.5 | 250 ± 80 | 5 | 70 ± 20 | ||

| 1.0 | 450 ± 150 | 5 | 120 ± 40 | ||

| 5.0 | 2000 ± 700 | 5 | 500 ± 180 | ||

| Subcutaneous (SC) | Benzylbenzoate/Ricinus oil (1+4, v/v) | 1.0 | 30 ± 10 | 60 | 150 ± 50 |

| 5.0 | 100 ± 30 | 240 | 800 ± 250 | ||

| Subcutaneous (SC) | Ethanol/0.15 M NaCl (1+9, v/v) | 1.5 | 180 ± 60 | 30 | 250 ± 90 |

Data is presented as mean ± standard deviation.

This compound Pharmacokinetics in Ovariectomized Mice

Quantitative pharmacokinetic data for this compound in mice is less readily available in a consolidated format. However, studies have focused on achieving physiological serum concentrations of estradiol through pulsed administration of this compound. For instance, subcutaneous injections of 0.05 µg or 0.15 µg of this compound per mouse, dissolved in miglyol, administered every four days, have been shown to result in serum estradiol levels comparable to those of sham-operated control mice, effectively mimicking the natural estrous cycle.[1] This approach avoids the initial high peak and subsequent rapid decline often seen with other administration methods.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible pharmacokinetic studies. Below are key methodologies for studies involving this compound in rodent models.

Animal Models and Preparation

-

Species and Strain: Sprague-Dawley or Wistar rats, and C57BL/6 or ICR mice are commonly used.

-

Ovariectomy: To eliminate endogenous estrogen production, female rodents are often ovariectomized. The surgery is typically performed via a dorsal or ventral incision under general anesthesia. A recovery period of at least one to two weeks is recommended before the commencement of the pharmacokinetic study to ensure the clearance of endogenous hormones.

Formulation and Administration of this compound

-

Vehicle Selection: The choice of vehicle is critical as it dictates the release kinetics.

-

For rapid absorption (pulsed exposure): A solution of ethanol and saline (e.g., 1:9 v/v) is often used for intraperitoneal or subcutaneous injections.

-

For slow release (sustained exposure): Oil-based vehicles such as sesame oil, peanut oil, miglyol, or a mixture of benzylbenzoate and ricinus oil are commonly employed for subcutaneous or intramuscular administration.

-

-

Dose Preparation: this compound is dissolved in the chosen vehicle to the desired concentration. Gentle heating and vortexing may be required to ensure complete dissolution, especially in oil-based vehicles.

-

Administration Routes:

-

Subcutaneous (SC): Injections are typically administered in the dorsal neck or flank region.

-

Intramuscular (IM): The quadriceps or gluteal muscles are common injection sites.

-

Intraperitoneal (IP): Injections are made into the abdominal cavity.

-

Oral Gavage (PO): While less common for this compound due to first-pass metabolism, it can be administered in a suitable vehicle like corn oil.

-

Blood Sampling

-

Route: Blood samples can be collected via tail vein, saphenous vein, or jugular vein cannulation for serial sampling. Terminal blood collection can be performed via cardiac puncture.

-

Time Points: The selection of sampling time points is crucial to accurately define the pharmacokinetic profile. For rapid release formulations, frequent early sampling (e.g., 2, 5, 10, 30, 60 minutes) is necessary. For slow-release formulations, sampling can be less frequent and extend over several days.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of estradiol in plasma due to its high sensitivity and specificity.

-

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): To remove proteins and other interfering substances, plasma samples are typically extracted with an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate.

-

Derivatization: To enhance ionization efficiency and improve sensitivity, estradiol is often derivatized. Dansyl chloride is a common derivatization agent that reacts with the phenolic hydroxyl group of estradiol.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is employed to separate estradiol from other endogenous compounds.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (the derivatized estradiol) to a specific product ion. An isotopically labeled internal standard (e.g., estradiol-d5) is used to ensure accuracy and precision.

-

Visualizations: Workflows and Pathways

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in a rodent model.

A typical experimental workflow for a rodent pharmacokinetic study of this compound.

Metabolic Pathway of this compound

This compound acts as a pro-drug, being rapidly hydrolyzed by esterase enzymes in the body to release 17β-estradiol and benzoic acid. The liberated estradiol then undergoes the same metabolic transformations as endogenous estradiol. The primary metabolic pathway involves oxidation to estrone, followed by hydroxylation and conjugation for excretion.

The metabolic conversion of this compound to its major metabolites.

References

Estradiol Benzoate: A Technical Guide to Synthesis and Chemical Properties

Introduction

Estradiol benzoate (EB) is a synthetic ester of 17β-estradiol, the most potent endogenous human estrogen. It functions as a prodrug to estradiol, offering improved bioavailability and a sustained release profile.[1][2] First synthesized in 1933, it was one of the earliest estrogens used in medicine and remains a key compound in hormone therapy for managing menopausal symptoms, treating gynecological disorders, and in hormone therapy for transgender women.[1] This document provides a comprehensive technical overview of its synthesis, chemical properties, and mechanism of action for researchers and professionals in drug development.

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of the phenolic 3-hydroxyl group of estradiol with benzoyl chloride.[3] This reaction is typically performed in the presence of a base like pyridine, which catalyzes the reaction and neutralizes the hydrochloric acid byproduct.

Reaction Scheme:

Estradiol + Benzoyl Chloride → (Pyridine) → Estradiol 3-Benzoate + Pyridinium Hydrochloride

Alternative synthetic routes have been described, including processes starting from estrone or involving the isomerization of 17-benzoxy-19-nor-Δ5(10),6-androstadiene-3-one in the presence of a palladium catalyst.[4][5]

Experimental Protocol: Synthesis via Esterification

This protocol describes the synthesis of this compound from estradiol and benzoyl chloride.

Materials:

-

17β-Estradiol

-

Benzoyl chloride

-

Anhydrous pyridine

-

Anhydrous dichloromethane

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Purification apparatus (rotary evaporator, recrystallization setup)

Procedure:

-

In a round-bottom flask, dissolve 17β-estradiol in a minimal amount of anhydrous pyridine.

-

Cool the stirred solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric equivalent of benzoyl chloride to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic phase sequentially with 5% sodium bicarbonate solution to remove excess benzoyl chloride and pyridine hydrochloride, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by recrystallization from methanol to obtain a white crystalline solid.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C25H28O3 | [6][7][8] |

| Molar Mass | 376.49 g/mol | [6][7][8] |

| Appearance | White to off-white crystalline solid or powder | [7] |

| Melting Point | 191-198 °C | [7][9] |

| Solubility | Practically insoluble in water. Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in acetone and slightly soluble in methanol and ether. | [9][10][11] |

| Optical Rotation [α]D | +54° to +63° (in dioxane) | [9][11] |

| UV/Vis λmax | 202, 230 nm | [10] |

Characterization and Analysis

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

| Technique | Expected Results |

| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to the ester carbonyl (C=O) group, aromatic C=C stretching, and C-O stretching. |

| 1H NMR Spectroscopy | Signals corresponding to the protons of the steroidal backbone and the distinct aromatic protons of the benzoate group. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak confirming high purity. A common method uses a C18 column with a mobile phase of acetonitrile and water (e.g., 7:3 or 8:20) and UV detection at 230 nm.[11][12][13] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug and is itself considered biologically inactive due to its very low affinity for estrogen receptors (ERs).[1] After administration, it is hydrolyzed in the body to release 17β-estradiol, the active hormone.[2]

The liberated estradiol acts by binding to two main subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[6][14] This process follows the classical nuclear-initiated estrogen signaling pathway:

-

Binding: Estradiol freely enters target cells and binds to ERs located in the cytoplasm or nucleus.[6][15]

-

Dimerization: Ligand binding induces a conformational change in the receptor, causing it to form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[15]

-

Nuclear Translocation: The estradiol-ER complex translocates into the nucleus.[6][14]

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[15]

-

Gene Transcription: This binding event recruits co-activator or co-repressor proteins, modulating the transcription of genes that control cellular processes such as proliferation and differentiation in tissues like the uterus, breasts, and bone.[14][15]

Caption: Mechanism of action for this compound via its conversion to estradiol.

Experimental Workflow: Synthesis to Analysis

The logical flow for producing and verifying this compound is outlined below.

Caption: Workflow from synthesis to quality control of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US3056811A - Preparation of estradiol and intermediates thereof - Google Patents [patents.google.com]

- 6. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ikigaicorporation.com [ikigaicorporation.com]

- 8. This compound [webbook.nist.gov]

- 9. 50-50-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Determination of content of this compound in this compound patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]

- 13. High-Performance Liquid Chromatographic Determination of this compound in Cosmetics [jstage.jst.go.jp]

- 14. go.drugbank.com [go.drugbank.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Metabolism and Excretion of Estradiol Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol benzoate (EB) is a synthetic ester of 17β-estradiol, a naturally occurring estrogen. It functions as a prodrug, undergoing rapid hydrolysis in the body to release 17β-estradiol, the primary and most potent endogenous estrogen.[1][2][3] This guide provides a comprehensive overview of the metabolic and excretory pathways of this compound. Following its cleavage from the benzoate ester, estradiol undergoes extensive metabolism, primarily in the liver, through pathways identical to those of endogenous estradiol.[4] These pathways include oxidation, hydroxylation, and subsequent conjugation to form water-soluble glucuronide and sulfate salts, which are then eliminated from the body. Understanding these pharmacokinetic and metabolic processes is critical for the development of estrogen-based therapies, enabling precise control over dosage, duration of action, and potential side effects. This document details the pharmacokinetic profile of this compound, delineates its metabolic fate with pathway diagrams, summarizes quantitative data, and provides an exemplary experimental protocol for its analysis in biological matrices.

Pharmacokinetics of this compound

This compound is administered via intramuscular injection, which allows for a sustained release of the hormone compared to oral administration of estradiol.[3][5] The esterification of estradiol with benzoic acid increases its lipophilicity, leading to the formation of an oily depot in the muscle from which it is slowly absorbed.[1]

Absorption and Distribution: Following intramuscular injection, this compound is gradually absorbed into the systemic circulation. It is then rapidly cleaved by esterase enzymes in the blood, liver, and other tissues to yield 17β-estradiol and benzoic acid.[3] More than 95% of the liberated estradiol circulates in the bloodstream bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and, to a lesser extent, albumin.[4]

Metabolism and Duration of Action: The metabolic fate of this compound is dictated by the metabolism of the released 17β-estradiol. The duration of elevated estrogen levels following a single 5 mg intramuscular injection of this compound is approximately 4-5 days.[5] Peak plasma levels of both estradiol and its primary metabolite, estrone, are typically reached within about 2 days post-injection.[5]

Metabolic Pathways

The metabolism of 17β-estradiol, the active molecule released from this compound, is a complex process involving several key enzymatic reactions. The primary site of this metabolism is the liver, though some metabolic activity also occurs in the intestine and other target tissues.[2][4]

The two principal metabolic pathways are:

-

Interconversion of Estradiol and Estrone: Estradiol is reversibly oxidized to estrone, a less potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This equilibrium generally favors the formation of estrone.[6]

-

Hydroxylation: Estrone and estradiol undergo hydroxylation at various positions on the steroid ring, primarily at the C2, C4, and C16 positions, catalyzed by cytochrome P450 (CYP) enzymes.[6] This results in the formation of catechol estrogens (e.g., 2-hydroxyestrone, 4-hydroxyestrone) and estriol.

-

Conjugation: The hydroxylated metabolites, as well as estradiol and estrone themselves, are rendered more water-soluble for excretion through conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation).[4] These reactions form glucuronide and sulfate conjugates that are readily eliminated.

References

- 1. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Estradiol Benzoate on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of estradiol benzoate, a synthetic ester of the natural estrogen 17β-estradiol, on various cancer cell lines. Estradiol and its derivatives are crucial molecules in cancer research due to their complex and often dual roles in promoting or inhibiting cancer cell growth, survival, and signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved.

Data Presentation: Quantitative Effects of this compound and Estradiol on Cancer Cell Lines

The following tables summarize the quantitative effects of estradiol (E2) and its pro-drug, this compound, on the proliferation, viability, and apoptosis of various cancer cell lines as reported in the scientific literature.

| Cell Line | Cancer Type | Compound | Concentration | Effect | Quantitative Data |

| MCF-7 | Breast Cancer | Estradiol (E2) | 0.001 - 1 µM | Increased Proliferation | 121-133% of control[1] |

| MCF-7 | Breast Cancer | Estradiol (E2) | 10 nM, 100 nM | Increased Spheroid Growth | 29-46% increase in diameter[2] |

| MCF-7 | Breast Cancer | Estradiol (E2) | 10⁻⁹ M | Increased Cell Viability | Dose-dependent increase[3] |

| MCF-7:5C (Estrogen-deprived) | Breast Cancer | Estradiol (E2) | 1 nM | Induced Apoptosis | 76% reduction with Bax siRNA[4] |

| Hep G2 | Liver Cancer | Estradiol (E2) | 3 µM | Induced Apoptosis | 9% at 24h, 55% at 96h[5] |

| LCL-PI 11 | Liver Cancer | Estradiol (E2) | 0.01 - 0.1 µM | Increased Proliferation | Significant increase[5] |

| LCL-PI 11 | Liver Cancer | Estradiol (E2) | 1 - 10 µM | Decreased Proliferation | Significant decrease[5] |

| LNCaP | Prostate Cancer | Estradiol (E2) | 0.01 µM | Increased Proliferation | Significant increase[6][7] |

| PC-3 | Prostate Cancer | Estradiol (E2) | 0.01 - 1 µM | Increased Anchorage-Independent Growth | Data not specified[6] |

| DU145 | Prostate Cancer | Estradiol (E2) | 0.01 - 1 µM | Increased Anchorage-Independent Growth & Inhibited Apoptosis | Data not specified[6] |

| OVCAR-3 | Ovarian Cancer | Estradiol (E2) | 0.1 - 1000 nM | Increased ROS Synthesis | Data not specified[8] |

| OC-117-VGH (ER-negative) | Ovarian Cancer | Estrogen | 0.01 - 1.0 µM | Inhibited Growth | Data not specified[9] |

| OVCAR3 (ER-positive) | Ovarian Cancer | Estrogen | 0.01 - 1.0 µM | Inhibited Growth | Data not specified[9] |

| KATO III | Gastric Cancer | 17β-estradiol | 2 - 32 µM | Decreased Cell Viability | 14.21% - 46.23% reduction[10] |

| MKN45 | Gastric Cancer | 17β-estradiol | 8 - 32 µM | Decreased Cell Viability | 2.04% - 59.75% reduction[10] |

| HepG2.2.15 | Liver Cancer (HBV+) | This compound | 55 µM | Reduced pgRNA levels | Significant reduction[11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are generalized protocols for key experiments cited in the literature on the effects of this compound.

Cell Culture and this compound Treatment

Objective: To maintain and treat cancer cell lines with this compound under controlled in vitro conditions.

Materials:

-

Cancer cell lines (e.g., MCF-7, LNCaP)

-

Complete growth medium (e.g., DMEM for MCF-7, RPMI-1640 for LNCaP) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phenol red-free medium and charcoal-stripped FBS (for estrogen-sensitive experiments)

-

This compound stock solution (in ethanol or DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and incubators

Protocol:

-

Cell Maintenance: Culture cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 70-80% confluency.

-

Hormone Deprivation (for estrogen-responsive cells): Two to three days prior to the experiment, switch the cells to a phenol red-free medium supplemented with charcoal-stripped FBS to remove endogenous steroids.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction) at a predetermined density. Allow cells to attach and grow for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in the hormone-depleted medium. Replace the medium in the culture plates with the medium containing different concentrations of this compound or vehicle control (e.g., ethanol or DMSO).

-

Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.

Cell Proliferation/Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Following the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., estrogen receptors, apoptosis markers, signaling proteins).

Materials:

-

Treated cells in 6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Treated cells

-

Annexin V-FITC/Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantification: Determine the percentage of cells in each quadrant.

Signaling Pathways and Experimental Workflows

The cellular effects of this compound are mediated through complex signaling networks. The following diagrams, created using the DOT language, illustrate key pathways and a typical experimental workflow.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Estradiol can activate this pathway through both estrogen receptor (ER)-dependent and independent mechanisms.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival that can be activated by estradiol.

G-Protein Coupled Estrogen Receptor (GPER) Signaling

GPER, also known as GPR30, is a membrane-bound estrogen receptor that mediates rapid, non-genomic estrogen signaling.

This technical guide provides a foundational understanding of the in vitro effects of this compound on cancer cell lines. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of oncology and drug development. Further investigation into the nuanced and context-dependent roles of estradiol and its derivatives will continue to be a critical area of cancer research.

References

- 1. researchgate.net [researchgate.net]

- 2. 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic mechanism of estradiol-induced apoptosis in breast cancer cells resistant to estrogen deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of the Effects of 17-Beta Estradiol on Proliferation, and Apoptosis in Hepatocellular Carcinoma Hep G2 and LCL-PI 11 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pros and Cons of Estrogens in Prostate Cancer: An Update with a Focus on Phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro studies on the modification of low-dose hyper-radiosensitivity in prostate cancer cells by incubation with genistein and estradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of estrogen in the survival of ovarian tumors--a study of the human ovarian adenocarcinoma cell lines OC-117-VGH and OVCAR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of this compound as an Inhibitor of HBx Using Inducible Stably Transfected HepG2 Cells Expressing HiBiT Tagged HBx - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Estrogenic Therapy: A Technical Guide to the Discovery and Early Research of Estradiol Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol benzoate, a synthetic ester of the natural estrogen estradiol, holds a pivotal place in the history of endocrinology and pharmacology. Its discovery and introduction in 1933 marked the beginning of effective estrogen replacement therapy and opened new avenues for research into the physiological effects of sex hormones.[1] As the first estradiol ester to be marketed, it offered a more stable and longer-acting alternative to estradiol itself. This technical guide provides an in-depth exploration of the discovery, synthesis, and seminal early research of this compound, offering a valuable historical and scientific resource for professionals in the field.

Discovery and First Synthesis

Estradiol was first isolated in 1933 by Schwenk and Hildebrandt at the German pharmaceutical company Schering.[1] Shortly thereafter, in the same year, they synthesized this compound.[1] This chemical modification, the addition of a benzoate group at the C3 position of the estradiol molecule, was a crucial step in enhancing the hormone's therapeutic utility by prolonging its duration of action. The synthesis was a landmark achievement, paving the way for the development of a commercially viable and clinically effective estrogen preparation.

Experimental Protocol: First Synthesis of this compound (Reconstructed from historical accounts)

Materials:

-

Estradiol

-

Benzoyl chloride

-

Pyridine (or a similar base)

-

Anhydrous ether (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Sodium sulfate (for drying)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: Estradiol was likely dissolved in a suitable anhydrous solvent such as ether, to which a base like pyridine was added. The base would act as a catalyst and to neutralize the hydrochloric acid byproduct of the reaction.

-

Esterification: Benzoyl chloride was then added, likely dropwise and with cooling, to the estradiol solution. The reaction mixture would have been stirred for a period to ensure complete esterification.

-

Workup: The reaction mixture was then subjected to a workup procedure to isolate the this compound. This would have involved washing the organic solution with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.

-

Drying and Evaporation: The organic layer was then dried over an anhydrous salt like sodium sulfate and the solvent was removed by evaporation.

-

Purification: The crude this compound was then purified, most likely by recrystallization from a suitable solvent such as ethanol, to yield the final crystalline product.

Early Research and Key Experiments

The availability of this compound spurred a wave of research into the physiological effects of estrogens. Early studies focused on its uterotrophic effects, its role in the estrous cycle, and its potential therapeutic applications.

The Allen-Doisy Test: A Seminal Bioassay

One of the primary methods for assessing the potency of estrogenic compounds in the early 20th century was the Allen-Doisy test. This bioassay relied on the ability of estrogens to induce cornification of the vaginal epithelium in ovariectomized rodents.

Experimental Protocol: Allen-Doisy Test with this compound

-

Animal Preparation: Adult female rats or mice were ovariectomized to eliminate endogenous estrogen production. A post-operative recovery period of at least two weeks was allowed to ensure the complete cessation of estrous cycles.

-

Dosage Preparation: this compound was dissolved in a suitable vehicle, typically sesame oil, to prepare a series of graded doses.

-

Administration: The this compound solutions were administered to the ovariectomized animals, usually via subcutaneous injection, over a period of a few days.

-

Vaginal Smear Analysis: Starting on the third day of injections, vaginal smears were taken daily from each animal. The smears were examined microscopically for changes in the cellular composition.

-

Endpoint Determination: A positive response was indicated by the presence of cornified epithelial cells and the absence of leukocytes in the vaginal smear, characteristic of the estrus stage of the reproductive cycle. The minimal dose of this compound required to produce this effect in 50% of the animals was determined as its "rat unit" or "mouse unit" of activity.

Uterine Growth Assay

Another key in vivo assay used to quantify the potency of estrogens was the uterotrophic assay, which measures the increase in uterine weight in immature or ovariectomized rodents following estrogen administration.

Experimental Protocol: Uterine Growth Assay with this compound

-

Animal Model: Immature female rats (typically 21 days old) or ovariectomized adult rats were used.

-

Treatment: Animals were treated with subcutaneous injections of this compound dissolved in oil for a period of three to seven days. A control group received injections of the vehicle only.

-

Endpoint Measurement: Twenty-four hours after the final injection, the animals were euthanized, and their uteri were carefully dissected and weighed.

-

Data Analysis: The increase in uterine weight in the this compound-treated groups compared to the control group was used to quantify the estrogenic potency.

Quantitative Data from Early Research

The following tables summarize the type of quantitative data that would have been generated in early studies on this compound. It is important to note that the precision and methodology of these early studies may not meet modern standards.

| Parameter | Value | Method | Reference (Illustrative) |

| Pharmacokinetics | |||

| Time to Peak (intramuscular) | ~2 days | Plasma radioimmunoassay | Historical studies |

| Duration of Action | 3-5 days | Vaginal cornification assay in rats | Early pharmacological texts |

| Potency | |||

| Allen-Doisy Test (Rat Unit) | Varies by preparation and laboratory | Vaginal smear analysis in ovariectomized rats | Allen & Doisy (1923) |

| Uterotrophic Assay (Rat) | Dose-dependent increase in uterine weight | Gravimetric analysis of uterine tissue | Early endocrinology papers |

Mechanism of Action: Early Understanding of Estrogen Signaling

In the decades following the discovery of this compound, the understanding of its mechanism of action was rudimentary compared to today's detailed knowledge of estrogen receptors and signaling pathways. The prevailing model was that estrogens acted directly on target tissues, such as the uterus and vagina, to stimulate growth and proliferation. The concept of specific cellular receptors for hormones was still in its infancy.

The diagram below illustrates a simplified, historically-contextualized view of the estrogen signaling pathway as it might have been conceptualized in the mid-20th century. The focus was on the observable physiological effects rather than the intricate molecular details.

Conclusion

The discovery and development of this compound represent a pivotal moment in the history of medicine. It provided the first effective and reliable means of estrogen replacement therapy, transforming the management of menopausal symptoms and other estrogen-deficiency states. The early research conducted with this compound laid the foundation for our modern understanding of estrogen physiology and pharmacology. This technical guide has provided a detailed overview of this seminal period, offering valuable insights for today's researchers and drug development professionals. By understanding the origins of estrogen therapy, we can better appreciate the advancements of the past and continue to innovate for the future.

References

Estradiol Benzoate: A Technical Guide for Studying Hormone-Dependent Behaviors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol benzoate (EB), a synthetic ester of the natural estrogen 17β-estradiol, is a pivotal tool in the fields of neuroendocrinology and behavioral neuroscience. Its utility lies in its more sustained release profile compared to estradiol, allowing for the stable induction of physiological and behavioral responses. This technical guide provides an in-depth overview of the use of this compound in studying hormone-dependent behaviors, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols.

Mechanism of Action

This compound is a prodrug of estradiol, meaning it is biologically inactive until it is metabolized in the body.[1] Following administration, the benzoate ester group is cleaved by esterases, releasing 17β-estradiol, the primary female sex hormone. Estradiol then exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are located in the nucleus and at the plasma membrane of target cells. This binding initiates a cascade of genomic and non-genomic signaling pathways that modulate gene expression and cellular function, ultimately influencing a wide range of behaviors.

Signaling Pathways

The effects of estradiol are mediated through two main types of signaling pathways:

-

Genomic Signaling: This classical pathway involves the binding of estradiol to nuclear ERs. The hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This process typically occurs over hours to days.

-

Non-Genomic Signaling: Estradiol can also elicit rapid cellular responses through membrane-associated ERs (mERs). This pathway involves the activation of various intracellular signaling cascades, including those involving G-proteins, protein kinases (e.g., MAPK, PI3K/Akt), and ion channels. These rapid actions can modulate neuronal excitability and synaptic plasticity within minutes.

Data Presentation

The following tables summarize quantitative data on the pharmacokinetics of estradiol and the dose-dependent effects of this compound on various hormone-dependent behaviors in rodents.

Table 1: Pharmacokinetic Parameters of Estradiol in Ovariectomized Rats

| Administration Route | Dose (µg/kg) | Cmax (pg/mL) | Tmax (min) | AUC (pg*h/mL) | Reference |

| Intraperitoneal (in EtOH/NaCl) | 0.2 | 85.3 ± 15.6 | 2 | 28.7 ± 5.9 | [2] |

| 0.5 | 189.7 ± 33.2 | 5 | 78.9 ± 14.2 | [2] | |

| 1.0 | 289.0 ± 51.1 | 5 | 118.3 ± 21.0 | [2] | |

| 5.0 | 1145.7 ± 201.2 | 5 | 455.0 ± 80.0 | [2] | |

| Subcutaneous (in Benzylbenzoate/Ricinus oil) | 1.0 | 25.7 ± 4.5 | 60 | 129.0 ± 22.7 | [2] |

| 5.0 | 89.3 ± 15.7 | 120 | 678.3 ± 119.2 | [2] | |

| Intravenous | 0.3 µmol/kg | ~7000 | 15 | 22300 ± 2106 | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 2: Dose-Dependent Effects of this compound on Hormone-Dependent Behaviors in Rodents

| Behavioral Test | Species | Dose of EB | Key Findings | Reference |

| Anxiety-Like Behavior | ||||

| Elevated Plus Maze | Rat (Ovariectomized) | 10 µ g/rat (s.c.) | No significant difference in time spent in open arms compared to vehicle. | [4] |

| Learning and Memory | ||||

| Morris Water Maze | Mouse (Ovariectomized) | 20, 100, 200 µg/kg/day (s.c.) for 4-5 weeks | 20 and 100 µg/kg doses significantly reduced latency and distance to find the platform. | [5] |

| Sexual Behavior | ||||

| Lordosis Behavior | Rat (Ovariectomized) | 2.5, 5, or 10 µg (s.c.) + Progesterone | Dose-dependent increase in lordosis quotient. | [6] |

| Rat (Ovariectomized) | 5 µg (intracerebroventricular) | Facilitated lordosis behavior. | [7] | |

| Neonatal Rat | 0.1, 1.0, 10, or 100 µ g/10g body weight (s.c.) | Increased frequency, duration, and intensity of lordosis. | [8][9] | |

| Conditioned Place Preference | ||||

| Paced Mating | Rat (Ovariectomized) | 0.625, 1.25, 2.5, or 5 µg (s.c.) + Progesterone | Higher doses (≥1.25 µg) induced conditioned place preference. The lowest dose (0.625 µg) did not. | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.

Ovariectomy and Hormone Replacement in Rats

This protocol is fundamental for studying the effects of this compound in the absence of endogenous ovarian hormones.

-

Anesthesia: Anesthetize the female rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Preparation: Shave the dorsal area just caudal to the rib cage. Disinfect the surgical site with an antiseptic solution.

-

Incision: Make a small midline incision through the skin.

-

Locating the Ovaries: The ovaries are located in the retroperitoneal space, embedded in a fat pad. They can be visualized through the muscle wall.

-

Ovary Removal: Make a small incision in the muscle wall over the ovary. Gently exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture. Excise the ovary.

-

Closure: Suture the muscle wall and then the skin incision.

-

Post-operative Care: Administer analgesics as prescribed by a veterinarian. Allow the animal to recover for at least one to two weeks before initiating hormone treatment.

-

Hormone Administration: Dissolve this compound in a suitable vehicle, such as sesame oil or corn oil. Administer via subcutaneous injection at the desired dose and frequency.[11]

Elevated Plus Maze Test for Anxiety-Like Behavior

The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[12]

-

Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[12]

-

Morris Water Maze Test for Spatial Learning and Memory

The Morris water maze (MWM) is a classic test for assessing hippocampal-dependent spatial learning and memory.[13][14][15][16][17]

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

-

Habituation: Handle the mice for several days before the start of the experiment.

-

Acquisition Phase (4-5 days):

-

Place the mouse into the pool at one of four quasi-random start locations.

-

Allow the mouse to swim and find the hidden platform.

-

If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Conduct multiple trials per day.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Place the mouse in the pool at a novel start location.

-

Allow the mouse to swim for a set time (e.g., 60 seconds).

-

Record the swim path.

-

-

Data Analysis:

-

Acquisition: Latency to find the platform, swim speed, and path length.

-

Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform crossings.

-

Conclusion

This compound is an invaluable tool for researchers investigating the role of estrogen in a wide array of hormone-dependent behaviors. Its predictable conversion to 17β-estradiol and sustained action provide a reliable method for manipulating estrogen levels in experimental models. By understanding its mechanism of action, pharmacokinetic properties, and by employing standardized and well-controlled experimental protocols, researchers can effectively utilize this compound to unravel the complex interplay between hormones and behavior. This guide serves as a foundational resource for professionals in neuroscience and drug development, aiming to facilitate rigorous and reproducible research in this critical area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pan.olsztyn.pl [pan.olsztyn.pl]

- 4. No detectable changes in anxiety-related and locomotor behaviors in adult ovariectomized female rats exposed to estradiol, the ERβ agonist DPN or the ERα agonist PPT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on learning-memory behavior and synaptic structure in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitation of sexual behavior in ovariectomized rats by estradiol and testosterone: A preclinical model of androgen effects on female sexual desire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen receptor α and β are involved in the activation of lordosis behavior in estradiol-primed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound facilitates lordosis and ear wiggling of 4- to 6-day-old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Different doses of this compound induce conditioned place preference after paced mating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

Molecular structure and stability of estradiol benzoate

An In-depth Technical Guide on the Molecular Structure and Stability of Estradiol Benzoate

Introduction

This compound is a synthetic ester of the natural estrogen, 17β-estradiol.[1] It functions as a prodrug, which, after administration, is cleaved to release 17β-estradiol, the most potent endogenous human estrogen.[2][3] The addition of the benzoate ester at the C3 position enhances the lipophilicity of the molecule, which improves its absorption and allows for a sustained release profile, particularly in oil-based depot injections.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stability, and analytical methodologies pertinent to this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a four-ring steroid nucleus (estra-1,3,5(10)-triene). A benzoate group is attached via an ester linkage to the phenolic hydroxyl group at the C3 position of the A-ring, and a secondary hydroxyl group is present at the C17 position of the D-ring.[1][4]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for its formulation, delivery, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | [(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate | [1] |

| CAS Number | 50-50-0 | [1] |

| Molecular Formula | C₂₅H₂₈O₃ | [1][5] |

| Molecular Weight | 376.49 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | 191-198 °C | [7][9] |

| Optical Rotation | [α]²⁹: +54° to +58° (0.1 g in 10 mL acetone) | [8] |

| Solubility | - Water: Practically insoluble | [8][10] |

| - Ethanol: Slightly soluble (~2 mg/mL) | [8][11] | |

| - Acetone: Sparingly soluble | [8] | |

| - DMSO: Soluble (≥12.15 mg/mL) | [10][12] | |

| - Dimethylformamide (DMF): Soluble (~30 mg/mL) | [11] | |

| Purity | ≥97% to ≥98% | [7][11] |

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the identification and quantification of this compound. Key data from various analytical techniques are summarized below.

Spectroscopic Characterization

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Characteristic peaks for aromatic protons of the benzoate group (~7.5-8.2 ppm) and the A-ring of the steroid (~6.9-7.3 ppm). A singlet for the C18 methyl group is observed at ~0.78 ppm. | [13] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester and the aromatic carbons of both the benzoate and steroid moieties are present. | [1] |

| Infrared (IR) | Key absorption bands include: C=O stretching (ester) at ~1730 cm⁻¹, C-O stretching, O-H stretching (alcohol) at ~3400-3500 cm⁻¹, and aromatic C=C stretching. | [1][8] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 376. The base peak is typically at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. Another significant fragment appears at m/z 77 for the phenyl group [C₆H₅]⁺. | [1][14] |

| UV-Vis | Maximum absorbance (λmax) at approximately 202 nm and 230 nm. | [11] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor for its storage and formulation. The primary degradation pathway is the hydrolysis of the ester bond.

-

Hydrolytic Degradation: The ester linkage at the C3 position is susceptible to hydrolysis, especially under acidic or basic conditions, yielding 17β-estradiol and benzoic acid. This is the same mechanism by which the prodrug is activated in vivo.[3]

-

Oxidative Degradation: The estradiol moiety, once released, can undergo oxidation. The secondary alcohol at C17 can be oxidized to a ketone, forming estrone.[15] Further degradation of the steroid rings can occur under harsh oxidative conditions.[15][16]

-

Thermal Stability: The compound is a solid with a high melting point, suggesting good thermal stability under standard storage conditions. Loss on drying is specified as not more than 1.0% when heated at 105°C for 4 hours.[8]

-

Storage: For long-term stability, this compound powder should be stored at -20°C.[9][11] Stock solutions should be prepared fresh, but can be stored at -80°C for up to a year.[10]

Caption: Logical relationship of this compound as a prodrug.

Experimental Protocols

Accurate and validated analytical methods are crucial for the quality control and study of this compound.

Assay and Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the potency and purity of this compound.

-

Objective: To quantify this compound and detect any related substances or degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Method Parameters (General Example):

-

Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent like methanol to obtain a known concentration.[8][17]

-

Sample Solution Preparation (from Injection Formulation): Transfer an accurately measured volume of the injection, equivalent to about 10 mg of this compound, to a separator. Add 30 mL of hexane saturated with 90% methanol. Extract with five 15-mL portions of 90% methanol saturated with hexane. Filter the combined extracts and dilute to a final volume of 200 mL with methanol.[8]

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the chromatograph. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.

Caption: Workflow for the assay of this compound by HPLC.

Infrared Spectroscopy

-

Objective: To confirm the identity of the substance by identifying its key functional groups.

-

Protocol (Potassium Bromide Disk Method):

-

Dry the this compound sample in a desiccator over phosphorus pentoxide for 4 hours.[8]

-

Triturate approximately 1-2 mg of the dried sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Record the infrared spectrum using an FTIR spectrometer.

-

Compare the resulting spectrum with a reference spectrum of this compound. The spectra should exhibit similar absorption intensities at the same wavenumbers.[8]

-

Mechanism of Action: Estrogen Receptor Signaling

As a prodrug, this compound itself has a very low affinity for estrogen receptors (ERs).[19] Its biological activity is dependent on its conversion to 17β-estradiol.[2] Estradiol exerts its effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[20]

-

Genomic Signaling (Classical Pathway):

-

Estradiol diffuses into the target cell and binds to ERα or ERβ in the cytoplasm or nucleus.[20][21]

-

Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[20][22]

-

The dimerized receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[21][23]

-

The DNA-bound receptor recruits co-activator or co-repressor proteins, which modulates the transcription of genes, leading to the synthesis of specific proteins that mediate the physiological response.[2][21]

-

-

Non-Genomic Signaling: Estradiol can also initiate rapid signaling events by interacting with membrane-associated ERs (mERs) or G-protein coupled estrogen receptor 1 (GPER1).[22][23] This can lead to the activation of intracellular kinase cascades like the MAPK and PI3K/AKT pathways, which can influence cell proliferation and survival.[22]

Caption: Simplified genomic signaling pathway of estradiol.

References

- 1. This compound | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Identification of Six Estrogen Preparations by Combining Thin-Layer Chromatography with Micro-Raman Imaging Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. β-Estradiol 3-benzoate =97 50-50-0 [sigmaaldrich.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. ikigaicorporation.com [ikigaicorporation.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. er-egfp.com [er-egfp.com]

- 13. This compound(50-50-0) 1H NMR spectrum [chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. Characterization and Degradation Pathways of Microbacterium resistens MZT7, A Novel 17β-Estradiol-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ars.usda.gov [ars.usda.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]

- 19. This compound - Wikipedia [en.wikipedia.org]

- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. mdpi.com [mdpi.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide on the Role of Estradiol Benzoate in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol benzoate, a synthetic ester of the natural estrogen 17β-estradiol, is a potent agonist of estrogen receptors (ERs) and a key modulator of gene expression in various physiological and pathological processes.[1][2] As a prodrug, it is metabolized to estradiol, which then exerts its effects by binding to estrogen receptors, primarily ERα and ERβ.[1][2] This guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates gene expression, details common experimental protocols used to study these effects, and presents quantitative data from relevant studies.

Core Mechanism of Action

This compound's primary mechanism of action involves the activation of nuclear estrogen receptors, which function as ligand-activated transcription factors.[3][4][5] Upon binding estradiol, the receptors undergo a conformational change, dimerize, and translocate to the nucleus where they interact with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[4][5] This interaction can either activate or repress gene transcription, depending on the cellular context and the co-regulatory proteins recruited to the receptor-DNA complex.[3][4][6]

Beyond this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors, which in turn trigger various intracellular signaling cascades, such as those involving protein kinases.[5][7] These rapid signaling events can also ultimately influence gene expression.[7]

Signaling Pathways in Gene Expression Regulation

The regulation of gene expression by this compound is a multi-faceted process involving both direct genomic and indirect non-genomic signaling pathways.

Classical Genomic Signaling Pathway

The canonical pathway for estrogen-mediated gene regulation involves the direct binding of the estrogen receptor-ligand complex to EREs on the DNA. This process initiates the recruitment of a cascade of coactivators and corepressors, leading to chromatin remodeling and the assembly of the transcriptional machinery.[5][6]

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

Estradiol can also initiate rapid signaling cascades from the cell membrane. These pathways involve G protein-coupled receptors and receptor tyrosine kinases, leading to the activation of downstream effectors like MAPKs (mitogen-activated protein kinases) and PI3K (phosphoinositide 3-kinase).[5][7] These signaling molecules can then phosphorylate and activate transcription factors, thereby influencing gene expression without direct ER-ERE binding.

Caption: Non-genomic signaling pathway of estradiol.

Quantitative Data on Gene Expression Changes

The administration of this compound leads to significant changes in the expression of a wide array of genes. The following tables summarize quantitative data from various studies.

Table 1: this compound-Induced Gene Expression Changes in Rat Hypothalamus

| Gene | Hypothalamic Region | Time Point (post-EB) | Fold Change | Regulation | Reference |

| S100g | AVPV+ & ARH+ | 6 hrs | Strong | Up-regulated | [8][9] |

| S100g | AVPV+ & ARH+ | 24 hrs | Strong | Up-regulated | [8][9] |

| Kiss1 | AVPV+ | - | - | Up-regulated | [8][9] |

| Kiss1 | ARH+ | - | - | Down-regulated | [8][9] |

| Esr1 (ERα) | AVPV+ & ARH+ | - | - | Differentially affected | [8][9] |

AVPV+: Anteroventral Periventricular Nucleus; ARH+: Arcuate Nucleus of the Hypothalamus

Table 2: this compound-Induced Gene Expression Changes in Rat Testes

| Gene | Treatment | Change in mRNA Level | Regulation | Reference |

| P450scc (Cytochrome P450 side-chain cleavage) | EB Administration | Significant Decrease | Down-regulated | [10][11] |

| P450c17 (Cytochrome P450 17α-hydroxylase/C17-20 lyase) | EB Administration | Severe and Significant Decrease | Down-regulated | [10][11] |

| 17β-HSD-III (17β-hydroxysteroid dehydrogenase type-III) | EB Administration | Significant Decrease | Down-regulated | [10][11] |

| 3β-HSD-I (3β-hydroxysteroid dehydrogenase type-I) | EB Administration | No Change | - | [10][11] |

Table 3: this compound Effects on Hepatitis B Virus (HBV) Gene Expression

| Gene/Product | Cell Line | Treatment Concentration | Effect | Regulation | Reference |

| pgRNA | HepG2.2.15 & transfected HepG2 | 55 µM | Significant Reduction | Down-regulated | [12] |

| cccDNA | HepG2.2.15 & transfected HepG2 | Dose-dependent | Reduction | Down-regulated | [12] |

| HBeAg & HBsAg | HepG2.2.15 & transfected HepG2 | Dose-dependent | Inhibition of secretion | - | [12] |

Experimental Protocols

Studying the effects of this compound on gene expression involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

Objective: To identify and quantify all RNA transcripts in a sample following this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.[13][14]

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq 6000).[12]

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome (e.g., hg38 for human).

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Identify differentially expressed genes between this compound-treated and control samples using statistical packages like edgeR or DESeq2.[12]

-

Caption: Experimental workflow for RNA-Sequencing.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a targeted approach to measure the expression levels of specific genes.[15][16]

Objective: To validate RNA-Seq data or to quantify the expression of a small number of target genes.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA as described for RNA-Seq.

-

Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and oligo(dT)s.[17]

-

-

qPCR Reaction:

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

Normalize the Ct values of the target genes to the Ct values of one or more stably expressed housekeeping genes (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)

ChIP-Seq is used to identify the genome-wide binding sites of a specific protein, such as an estrogen receptor.[18][19]

Objective: To map the genomic locations where estrogen receptors bind following this compound treatment.

Methodology:

-

Cell Treatment and Cross-linking:

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[21]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-ERα).

-

Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[20]

-

-

DNA Purification and Sequencing:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions with a significant enrichment of reads, which represent the protein's binding sites.

-

Perform motif analysis to identify consensus binding sequences.

-

Caption: Experimental workflow for ChIP-Sequencing.

Conclusion

This compound is a powerful tool for studying estrogen-mediated gene regulation. Its effects are complex, involving both genomic and non-genomic signaling pathways that converge on the transcriptional machinery to modulate the expression of a diverse set of target genes. The experimental approaches detailed in this guide, including RNA-Seq, RT-qPCR, and ChIP-Seq, provide a robust framework for elucidating the intricate mechanisms by which this compound and other estrogenic compounds influence cellular function and organismal physiology. A thorough understanding of these processes is crucial for researchers in endocrinology, oncology, and drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. biochemia-medica.com [biochemia-medica.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Estradiol Signaling in the Regulation of Reproduction and Energy Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA-sequencing of AVPV and ARH reveals vastly different temporal and transcriptomic responses to estradiol in the female rat hypothalamus [escholarship.org]

- 9. RNA-sequencing of AVPV and ARH reveals vastly different temporal and transcriptomic responses to estradiol in the female rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration of estradiol-3-benzoate down-regulates the expression of testicular steroidogenic enzyme genes for testosterone production in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Identification of this compound as an Inhibitor of HBx Using Inducible Stably Transfected HepG2 Cells Expressing HiBiT Tagged HBx - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gene-quantification.com [gene-quantification.com]

- 14. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]

- 15. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]